molecular formula C10H11N3 B1265695 1-Benzyl-1H-pyrazol-5-amine CAS No. 3528-51-6

1-Benzyl-1H-pyrazol-5-amine

Cat. No. B1265695
CAS RN: 3528-51-6
M. Wt: 173.21 g/mol
InChI Key: CJDYNUBRSBSSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzyl-1H-pyrazol-5-amine and related compounds often involves palladium-catalyzed direct C–H arylation reactions. These methods allow for the highly selective introduction of aryl groups into the heteroarene core of pyrazole derivatives. For instance, Rossi et al. (2014) discussed the practicality, versatility, and limitations of various developed arylation protocols, highlighting their application in synthesizing biologically active compounds and materials with privileged structural motifs (Rossi, Bellina, Lessi, Manzini, & Perego, 2014).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazol-5-amine is defined by its pyrazole core, which is a five-membered heteroarene with two nitrogen atoms. This core is fundamental for its chemical reactivity and interactions. While specific studies focusing purely on the molecular structure of 1-Benzyl-1H-pyrazol-5-amine were not identified, the general discussions on the reactivity and properties of pyrazole derivatives provide insights into its structural analysis.

Chemical Reactions and Properties

Pyrazole derivatives, including 1-Benzyl-1H-pyrazol-5-amine, participate in a variety of chemical reactions, owing to the nucleophilic character of the nitrogen atoms and the electrophilic potential of the pyrazole ring. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions. The synthesis and transformations of benzothiazole derivatives, as reviewed by Zhilitskaya, Shainyan, and Yarosh (2021), can offer analogous insights into the chemical behavior of pyrazole derivatives due to similar reactivity patterns among heteroarenes (Zhilitskaya, Shainyan, & Yarosh, 2021).

Physical Properties Analysis

The physical properties of 1-Benzyl-1H-pyrazol-5-amine, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. However, detailed physical property analysis specific to 1-Benzyl-1H-pyrazol-5-amine is not readily available in the literature reviewed. Generally, the presence of the pyrazole ring and the benzyl group would affect its polarity, solubility in various solvents, and phase behavior.

Chemical Properties Analysis

1-Benzyl-1H-pyrazol-5-amine exhibits chemical properties typical of pyrazoles, such as basicity due to the nitrogen atoms and reactivity towards electrophiles and nucleophiles. The benzyl group can also undergo various transformations, including oxidation and halogenation, which can modify the compound's overall reactivity and applications. The review on the synthesis of pyrazole derivatives by Ameziane El Hassani et al. (2023) discusses various methods for accessing the pyrazole moiety, illustrating the chemical versatility of these compounds (Ameziane El Hassani, Rouzi, Assila, Karrouchi, & Ansar, 2023).

Scientific Research Applications

Application 1: Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-pyrazol-5-amine and its derivatives are used in the synthesis of different pyrazole derivatives .
  • Methods of Application : This involves a Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base .
  • Results or Outcomes : The developed procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .

Application 2: Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrazole skeleton based compounds are being investigated for their potential as new antimicrobial agents .
  • Methods of Application : This involves the design and synthesis of pyrazole skeleton based compounds .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 3: In Vitro Cytotoxic Efficiency

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Derivatives of 1H-pyrazol-5-amine are used in the study of in vitro cytotoxic efficiency .
  • Methods of Application : This involves the synthesis of derivatives and their testing for cytotoxic efficiency .
  • Results or Outcomes : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

Application 4: Synthesis of Imidazole Containing Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-pyrazol-5-amine and its derivatives are used in the synthesis of imidazole containing compounds .
  • Methods of Application : This involves the reaction of oxazoles with 5-amino-pyrazoles which contain an amidine fragment in THF and in the presence of the Et3N as a base catalyst .
  • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Application 5: Catalytic Activity in Oxidation Reaction

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : Pyrazole-based ligands, which can be synthesized from 1H-pyrazol-5-amine, are used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application : This involves the synthesis of pyrazole-based ligands and their testing for catalytic activity .
  • Results or Outcomes : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .

Application 6: Synthesis of 1,3-Diazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-pyrazol-5-amine and its derivatives are used in the synthesis of 1,3-diazole derivatives .
  • Methods of Application : This involves the reaction of oxazoles with 5-amino-pyrazoles which contain an amidine fragment in THF and in the presence of the Et3N as a base catalyst .
  • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

The safety and hazards associated with 1-Benzyl-1H-pyrazol-5-amine are indicated by the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

2-benzylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYNUBRSBSSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188764
Record name 1-Benzyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazol-5-amine

CAS RN

3528-51-6
Record name 1-(Phenylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3528-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-pyrazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-1-benzylpyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrate (14.55 mL, 300 mmol) and ethanol (75 mL) was cooled in an ice water bath and then 2-propenenitrile (15.3 g, 288 mmol) was added dropwise. After stirring at room temperature for 2 h, benzaldehyde (31.8 g, 300 mmol) was added dropwise and the reaction mixture was allowed to stir at room temperature for 2 d. The solvent was removed under reduced pressure. The crude oil was cooled in an ice/water bath followed by dropwise addition of a n-BuONa solution (Na 6.9 g, (300 mmol) in n-Butanol (300 mL)). The reaction mixture was heated at reflux for 1 h, and then cooled to room temperature. The contents were poured onto 300 mL of water and then extracted with Et2O (2×200 mL). The ether phase was extracted with 1N HCl (3×100 mL). The combined HCl extracts were combined and cooled in a ice/water bath, followed by addition of 6N NaOH until basic (pH>12). The mixture was extracted with Et2O (4×100 mL), washed with water, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue was purified via silica gel chromatography (eluent: 0 to 50% EtOAc:Hex). The final product was collected as 6.96 g (14%). LCMS E-S (M+H)=174.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.39 (br. s., 2H), 5.23 (s, 2H), 5.59 (d, J=1.77 Hz, 1H), 7.17 (d, J=6.82 Hz, 2H), 7.28-7.37 (m, 4H)
Quantity
14.55 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-1H-pyrazol-5-amine
Reactant of Route 5
1-Benzyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-1H-pyrazol-5-amine

Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.